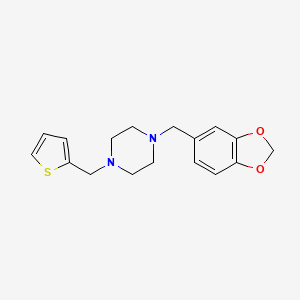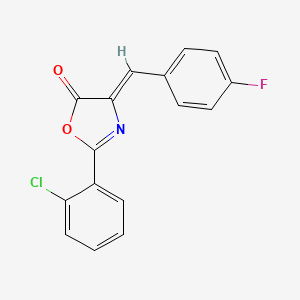![molecular formula C19H16N2O7 B5128198 3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE](/img/structure/B5128198.png)
3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]propyl acetate is a complex organic compound with the molecular formula C19H16N2O7 This compound is characterized by the presence of a nitrophenoxy group, an isoindoline-1,3-dione moiety, and a propyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]propyl acetate typically involves multiple steps. One common approach is to start with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the nitrophenoxy group and the propyl acetate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry principles to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]propyl acetate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction of the nitro group may produce amino derivatives.
Applications De Recherche Scientifique
3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]propyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]propyl acetate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group and isoindoline-1,3-dione moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]propyl acetate is unique due to the presence of the propyl acetate group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-12(22)27-9-3-8-20-18(23)16-7-6-15(11-17(16)19(20)24)28-14-5-2-4-13(10-14)21(25)26/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBJVVNLEMEDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide](/img/structure/B5128120.png)
![3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine;dihydrobromide](/img/structure/B5128130.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)

![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5128226.png)
